molecular formula C6H7F2IN2 B2944282 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole CAS No. 956477-73-9

1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B2944282
CAS No.: 956477-73-9
M. Wt: 272.037
InChI Key: YYLGUDOUYLBLGV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 1, iodine at position 4, and methyl groups at positions 3 and 3. This compound belongs to the pyrazole family, a class of heterocyclic aromatic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLGUDOUYLBLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

1-(tert-Butyl)-4-iodo-3,5-dimethyl-1H-pyrazole (CAS 647824-49-5): Structure: tert-butyl group at position 1 instead of difluoromethyl. Molecular weight: 278.13 g/mol .

3,5-Dimethyl-4-iodo-1H-pyrazole (CAS 2033-45-6): Structure: No substituent at position 1. Properties: Lacks the difluoromethyl group, resulting in lower lipophilicity and altered electronic effects. Used as a precursor for further functionalization .

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole :

  • Structure : Ethoxyethyl group at position 1.
  • Properties : The diethoxyethyl substituent introduces polarity, enhancing solubility in polar solvents compared to the difluoromethyl analog .

Table 1: Substituent Impact on Physical Properties

Compound Position 1 Substituent Molecular Weight (g/mol) Key Reactivity Features
1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole CF₂H ~292.10* High electrophilicity at C4; fluorinated stability
1-(tert-Butyl)-4-iodo-3,5-dimethyl-1H-pyrazole C(CH₃)₃ 278.13 Steric hindrance limits C4 reactions
3,5-Dimethyl-4-iodo-1H-pyrazole H 251.07 Reactive at N1 for alkylation/acylation

*Calculated based on formula C₇H₉F₂IN₂.

Biological Activity

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through various methods that involve the introduction of difluoromethyl and iodo groups onto the pyrazole ring. The general synthetic pathway typically includes:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing difluoromethyl and iodo groups through nucleophilic substitutions or electrophilic aromatic substitutions.

The chemical structure can be represented as follows:

C7H7F2IN2\text{C}_7\text{H}_7\text{F}_2\text{I}\text{N}_2
PropertyValue
Molecular FormulaC₇H₇F₂I₂N₂
Molecular Weight282.04 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antifungal Activity

In vitro assays have demonstrated that this compound exhibits antifungal activity against several phytopathogenic fungi. For instance, a derivative with a similar structure showed higher antifungal efficacy than standard treatments like boscalid against species such as Botrytis cinerea and Fusarium solani .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage cell lines, suggesting a potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.
  • Molecular Interactions : The ability to form hydrogen bonds with target proteins enhances binding affinity, which is crucial for therapeutic efficacy.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values demonstrating potent activity .

Study 2: Antifungal Activity Evaluation

In another case, a series of pyrazole derivatives were tested against seven different phytopathogenic fungi. The results showed that modifications to the pyrazole structure significantly enhanced antifungal activity, particularly in compounds containing difluoromethyl groups .

Q & A

Q. What synthetic methodologies are recommended for introducing the iodo substituent at the 4-position of the pyrazole ring?

The iodination of pyrazole derivatives typically employs electrophilic substitution or metal-mediated cross-coupling. For example, iodination can be achieved via in situ generation of iodine electrophiles using NaH and methyl iodide in DMF, as demonstrated in the synthesis of analogous halogenated pyrazoles . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions like dehalogenation.

Q. How can spectroscopic techniques (e.g., XRD, FTIR) confirm the structural integrity of this compound?

  • XRD : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, analogous pyrazole derivatives exhibit dihedral angles between substituents (e.g., 66.34° between fluorophenyl groups in a related structure) and confirm monoclinic crystal systems .
  • FTIR : Key absorption bands include C–F stretching (~1100–1250 cm⁻¹) and C–I stretching (~500–600 cm⁻¹). Discrepancies in expected vs. observed peaks may indicate incomplete substitution or impurities .

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in modulating biological activity compared to non-fluorinated analogs?

The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s electronegativity also alters electron density at adjacent positions, potentially influencing binding to biological targets. For instance, fluorinated pyrazoles exhibit enhanced antimicrobial activity compared to non-fluorinated analogs due to improved pharmacokinetic properties .

Q. How does the iodine substituent at the 4-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodo group serves as a versatile handle for palladium-catalyzed cross-coupling. For example, Suzuki reactions with arylboronic acids can yield biaryl derivatives, enabling structural diversification. Key considerations include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Solvent polarity (DMF or THF) to stabilize intermediates.
  • Competing side reactions (e.g., protodeiodination under basic conditions) .

Q. Are there contradictions in reported biological activities of structurally similar pyrazole derivatives, and how can these be resolved?

Discrepancies often arise from variations in assay conditions or substituent positioning. For example:

  • Antimicrobial activity : 3,5-Dimethyl pyrazole derivatives show variable efficacy against Gram-positive vs. Gram-negative bacteria, depending on the electron-withdrawing/donating nature of substituents .
  • Anticancer activity : Fluorine positioning (para vs. meta) in aryl groups significantly alters cytotoxicity profiles. Standardized cell-line testing (e.g., MTT assays) and molecular docking studies are recommended to validate target interactions .

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable pyrazoles).
  • HPLC-MS : Monitor degradation products in acidic/basic buffers (pH 1–13) over 24–72 hours.
  • Crystallinity assessment : Compare XRD patterns before/after stress testing to detect polymorphic changes .

Q. What computational tools are recommended for predicting the compound’s reactivity and binding affinity?

  • DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase enzymes) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for halogenated pyrazole syntheses?

Variations arise from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., 70% vs. 85% yield for a brominated analog).
  • Iodine source : NIS (N-iodosuccinimide) vs. I₂/KI systems, where the latter may require longer reaction times .

Structural and Functional Comparisons

Q. How does 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole compare to its chloro or bromo analogs in terms of reactivity?

  • Halogen Bond Strength : C–I bonds are weaker than C–Br/C–Cl, facilitating cross-coupling but increasing susceptibility to radical elimination.
  • Electronic Effects : Iodine’s polarizability enhances electrophilic aromatic substitution rates compared to lighter halogens .

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